
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
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Overview
Description
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound with the molecular formula C21H14ClNO3. This compound is part of the quinolinone family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone
- 7-chloro-3-(3-(4-chlorophenyl)thio)phenyl)-4-hydroxy-2(1H)-quinolinone
- 7-chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone
Uniqueness
Its specific arrangement of functional groups and overall molecular structure can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C21H22ClNO3 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H22ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-8,11,14,17-20,24H,9-10,12H2,(H,23,25) |
InChI Key |
CRXCZLULZALCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=O)C(C2O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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